molecular formula C10H10O2 B13740123 Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-

Cat. No.: B13740123
M. Wt: 162.18 g/mol
InChI Key: PQIUWDYJQKWFRH-UHFFFAOYSA-N
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Description

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- is a chemical compound with the molecular formula C10H12O2 It is known for its unique structure, which includes a methoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- typically involves the reaction of 4-methylacetophenone with methoxyacetaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- can be compared with other similar compounds, such as:

    Acetophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

    Methoxy-substituted compounds: Compounds with methoxy groups at different positions on the phenyl ring.

    Methyl-substituted compounds: Compounds with methyl groups at different positions on the phenyl ring.

The uniqueness of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,1-2H3

InChI Key

PQIUWDYJQKWFRH-UHFFFAOYSA-N

Canonical SMILES

C[C+]1C=CC(=C=C([O-])OC)C=C1

Origin of Product

United States

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